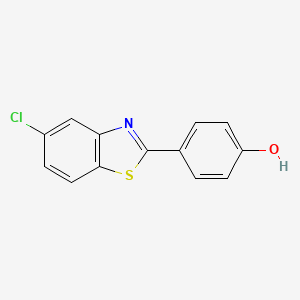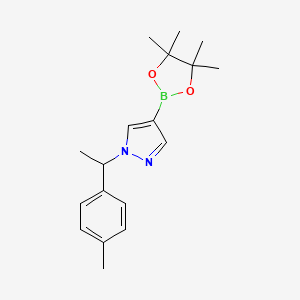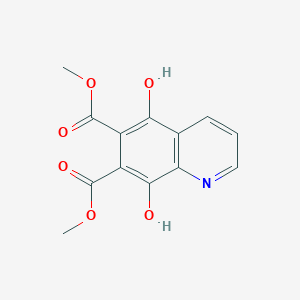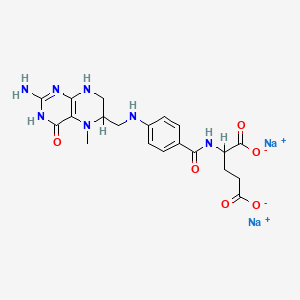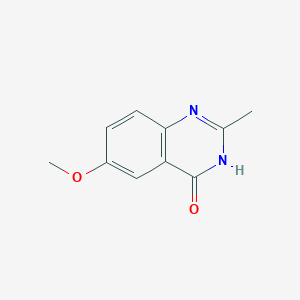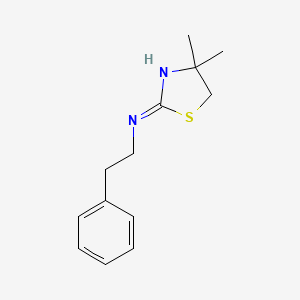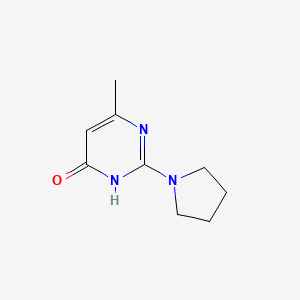
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Übersicht
Beschreibung
“6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol” is a chemical compound that has been mentioned in the context of chemical synthesis and biological activity . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of a related compound, 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, has been described in the literature . The process involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol” likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol has been utilized in the synthesis of new derivatives with potential biological activities. A study by Pivazyan et al. (2019) detailed the synthesis of new derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. Preliminary biological screening of these compounds revealed a pronounced plant growth stimulating effect (Pivazyan et al., 2019).
Development of Selective Brain Penetrant Inhibitors
The compound has been part of the design and discovery of selective brain penetrant inhibitors. Verhoest et al. (2012) described the development of PF-04447943, a novel PDE9A inhibitor identified using synthetic chemistry and structure-based drug design. This compound has advanced into clinical trials, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model (Verhoest et al., 2012).
Hydrogen-Bonded Structures
A study by Orozco et al. (2009) explored the hydrogen-bonded ribbon in derivatives of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol, providing insights into the electronic structures and molecular interactions in these compounds (Orozco et al., 2009).
Synthesis and Characterization of Stable Derivatives
The synthesis and characterization of stable derivatives of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol have been a subject of study. Schmidt (2002) discussed the formation of betainic pyrimidinaminides depending on the substitution pattern or reaction conditions, which is significant in understanding the compound's reactivity and stability (Schmidt, 2002).
Synthesis of Novel Antitumor Agents
The compound has been involved in the synthesis of novel antitumor agents. Liu et al. (2015) designed a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis. These compounds exhibited significant antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
Eigenschaften
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBHPFIBPYUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351314 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
CAS RN |
284680-44-0 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)
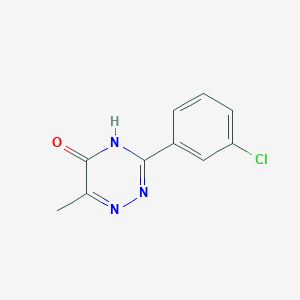
![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)
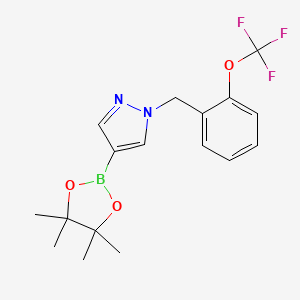
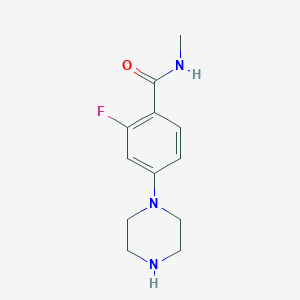
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
